3-(1,2-Thiazol-3-yl)benzoic acid
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Overview
Description
3-(1,2-Thiazol-3-yl)benzoic acid is a heterocyclic compound that features a thiazole ring fused to a benzoic acid moiety. Thiazoles are known for their diverse biological activities and are a prominent structural feature in various natural and synthetic compounds . The incorporation of a thiazole ring into benzoic acid enhances its chemical properties, making it a compound of interest in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2-Thiazol-3-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzenethiol with α-haloketones under basic conditions to form the thiazole ring, followed by carboxylation to introduce the benzoic acid group .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-(1,2-Thiazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group or the thiazole ring.
Substitution: Electrophilic and nucleophilic substitutions can occur at the aromatic ring or the thiazole moiety.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-(1,2-Thiazol-3-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers.
Mechanism of Action
The mechanism of action of 3-(1,2-Thiazol-3-yl)benzoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cancer cell pathways to induce apoptosis . The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Benzothiazole: Shares the thiazole ring but differs in the substitution pattern.
Thiazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
2-(4-Benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides: Complex derivatives with additional functional groups.
Uniqueness: 3-(1,2-Thiazol-3-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a benzoic acid moiety makes it a versatile compound with diverse applications .
Properties
Molecular Formula |
C10H7NO2S |
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Molecular Weight |
205.23 g/mol |
IUPAC Name |
3-(1,2-thiazol-3-yl)benzoic acid |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)8-3-1-2-7(6-8)9-4-5-14-11-9/h1-6H,(H,12,13) |
InChI Key |
QGRRSMYFQYQZAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NSC=C2 |
Origin of Product |
United States |
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